molecular formula C7H12N4O2 B2814829 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid CAS No. 1480461-04-8

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid

Cat. No. B2814829
CAS RN: 1480461-04-8
M. Wt: 184.199
InChI Key: XSTXXIMMDFHXKW-UHFFFAOYSA-N
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Description

“2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid” is a compound with the CAS Number: 1480461-04-8 . It has a molecular weight of 184.2 and its IUPAC name is 2-amino-3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4O2/c1-4-9-10-6(11(4)2)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13) . This indicates the presence of a 1,2,4-triazole ring which is substituted with a dimethyl group and a propanoic acid group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal shipping and handling conditions .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including EN300-1299147, have been investigated for their potential as antitumor agents. Researchers have synthesized related compounds and evaluated their efficacy against various cancer cell lines. For instance, Yurttas et al. developed 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide, which demonstrated antitumor potential in both rat glioma (C6) and human hepatocellular carcinoma (HepG2) cells .

Energetic Materials

EN300-1299147 contains a nitrogen-rich structure, making it relevant in the field of energetic materials. Novel nitrogen-rich compounds are of interest due to their potential use as explosives or propellants. Researchers have synthesized 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, a related compound, which exhibited superior thermal stability. Single-crystal X-ray analysis revealed its unique conformational isomerism .

Antifungal Properties

Imidazole derivatives have also been explored for their antifungal activity. While specific studies on EN300-1299147 are limited, related 1,2,3-triazoles have been tested against fungal strains such as Candida albicans and Rhizopus oryzae. These compounds may offer potential as antifungal agents .

Other Biological Activities

Imidazole-based compounds often display diverse biological effects. Although direct data on EN300-1299147 are scarce, it’s worth noting that imidazole derivatives can exhibit antibacterial, anti-inflammatory, antiviral, and antioxidant properties. Further research is needed to explore these aspects for EN300-1299147 .

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15, 12. Superior thermally robust energetic materials featuring 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole. (2020). CrystEngComm, 22(14), 2467–2472. Design, synthesis and antimicrobial activities of 1,2,3-triazole derivatives. (2023). Medicinal Chemistry Research, 32(11), 5739–5751.

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), among others .

properties

IUPAC Name

2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-4-9-10-6(11(4)2)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXXIMMDFHXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid

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